molecular formula C12H11ClN2O2 B1477798 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile CAS No. 2098081-52-6

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Cat. No.: B1477798
CAS No.: 2098081-52-6
M. Wt: 250.68 g/mol
InChI Key: ASIDQWUJEXYMRY-UHFFFAOYSA-N
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Description

3-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile ( 2098081-52-6) is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This benzoxazepine derivative is supplied with a typical purity of 95% or higher and is characterized by predicted physical properties including a density of 1.324 g/cm3 and a boiling point of 477.7 °C . As a member of the 1,4-benzoxazepine family, which is recognized for its presence in compounds with significant biological activity, this nitrile-functionalized propanone derivative serves as a valuable synthetic intermediate for researchers in medicinal chemistry . It is specifically offered for applications in pharmaceutical research and development, including use as a building block for the discovery and synthesis of novel bioactive molecules. This product is intended for use by qualified researchers in laboratory settings only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures, including the use of appropriate personal protective equipment, must be followed when handling this chemical.

Properties

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDQWUJEXYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticonvulsant and hypnotic effects, suggesting that they may interact with targets involved in neuronal signaling.

Biochemical Pathways

Given the observed anticonvulsant and hypnotic effects of similar compounds, it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.

Result of Action

Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep. These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.

Biochemical Analysis

Biochemical Properties

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing. Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Biological Activity

The compound 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a member of the oxazepine family, which has garnered interest due to its potential therapeutic applications, particularly in neurology and psychiatry. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : 240.73 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

  • GABA Receptor Modulation :
    • The compound enhances the activity of gamma-aminobutyric acid (GABA) receptors. This interaction increases chloride ion influx, leading to hyperpolarization of neuronal membranes, which reduces neuronal excitability and prevents seizures.
  • Neuroprotective Effects :
    • It has been observed to influence gene expression related to synaptic plasticity and neuronal survival. By modulating these pathways, the compound may offer protective effects against neurodegeneration.

Biological Activity Overview

The biological activities associated with this compound include:

Activity TypeDescription
Anticonvulsant Demonstrated ability to stabilize neuronal activity and prevent seizures in animal models.
Neuroprotective Enhances synaptic plasticity and promotes neuronal survival under stress conditions.
Sedative Effects Exhibits hypnotic properties at certain dosages, providing calming effects without severe sedation.

Anticonvulsant Efficacy

A study conducted on animal models demonstrated that the compound significantly reduced seizure frequency in the maximal electroshock (MES) test. The median effective dose (ED50) was found to be 19.0 mg/kg, indicating a potent anticonvulsant effect at relatively low doses.

Neuroprotective Properties

In vitro studies highlighted the compound's ability to enhance GABAergic signaling in neuronal cultures. This effect was linked to increased expression of neurotrophic factors that promote neuronal health and resilience against excitotoxicity.

Dosage and Toxicity

Research indicates that while low to moderate doses are effective for therapeutic purposes, high doses can lead to toxicity characterized by sedation and motor impairment. This underscores the importance of dosage regulation in clinical applications.

Temporal Effects in Laboratory Settings

Long-term studies have shown that the compound maintains its biological activity over time; however, a gradual decrease in potency was noted due to degradation under prolonged exposure conditions. This stability suggests potential for chronic therapeutic use with appropriate formulation strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution

A key structural analogue is 3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS: 2098026-27-6), which replaces the chlorine atom with fluorine. Halogen substitution significantly impacts electronic properties and binding affinity:

  • Fluorine (in the analogue): Increases electronegativity and metabolic stability but may reduce lipophilicity.

Derivatives with Carboxylic Acid vs. Propanenitrile Functional Groups

4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid (CAS: 950266-82-7) replaces the propanenitrile group with a benzoic acid moiety. This substitution alters solubility and reactivity:

  • Propanenitrile : A polar nitrile group may participate in hydrogen bonding or serve as a metabolic precursor.
  • No pharmacological data are available for either compound, but the benzoic acid derivative’s synthesis is documented, indicating feasible scalability .

Benzodiazepine vs. Oxazepine Core

The target compound’s oxazepine core differs from classical benzodiazepines (e.g., 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one , Methylclonazepam). Key distinctions include:

Feature Oxazepine Core (Target) Benzodiazepine Core (Methylclonazepam)
Ring Size 7-membered (O and N) 7-membered (two N atoms)
Functional Groups Nitrile, ketone Nitro, ketone, methyl
Pharmacological Class Undefined (hypothesized CNS activity) Known anxiolytic/sedative
Metabolic Stability Likely higher due to nitrile group Lower due to nitro group reduction risks

Methylclonazepam’s purity and lack of co-detected actives suggest rigorous quality control, a benchmark for synthesizing the target compound .

Substituent Effects on Piperazine-Linked Analogues

Compounds like N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22a) demonstrate the impact of aryl substituents on piperazine-linked oxazinones. While structurally distinct from the target oxazepine, these analogues highlight:

  • Chlorophenyl groups : Enhance lipophilicity and receptor binding.
  • Methoxy groups : Improve solubility but may reduce potency.
    Synthesis yields for these analogues (73–82%) suggest that similar strategies could optimize the target compound’s production .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituent (Position) Functional Group Key Properties
3-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile Benzo[f]oxazepine Cl (7), propanenitrile (3) Nitrile Hypothesized CNS activity
3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile Benzo[f]oxazepine F (7), propanenitrile (3) Nitrile Discontinued
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid Benzo[f]oxazepine Cl (7), benzoic acid (4) Carboxylic acid Improved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

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